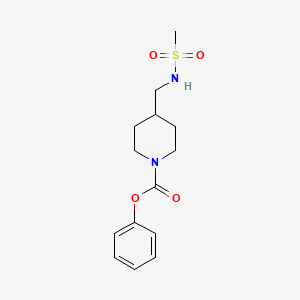

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a methanesulfonamide group, which is known for its stability and reactivity.

Mécanisme D'action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties , suggesting that this compound may also target inflammatory pathways.

Mode of Action

Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

It is plausible that it may influence pathways related to inflammation, given the anti-inflammatory properties of structurally similar compounds .

Result of Action

Based on the known activities of similar compounds, it can be hypothesized that it may have anti-inflammatory effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of piperidine with phenyl chloroformate to form the intermediate phenyl piperidine-1-carboxylate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The methanesulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Applications De Recherche Scientifique

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:

Phenyl 4-(methylsulfonamidomethyl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of a methanesulfonamide group.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a tert-butyl group and an amino group, offering different reactivity and applications.

Activité Biologique

Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H17NO4S, with a molecular weight of 283.34 g/mol. The compound features a piperidine ring substituted with a phenyl group and a methanesulfonamide moiety, which is critical for its biological activity.

Research indicates that compounds related to piperidine derivatives often exhibit diverse pharmacological profiles, including opioid receptor agonism and inhibition of various enzymes. The methanesulfonamide group is thought to enhance the compound's ability to interact with biological targets by influencing its solubility and binding affinity.

Antinociceptive Effects

Studies have demonstrated that piperidine derivatives can act as effective analgesics. For instance, compounds based on the 4-phenyl piperidine scaffold have shown significant agonistic activity towards the mu-opioid receptor, which is crucial for pain relief. This activity suggests that this compound may possess similar analgesic properties .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes. For example, studies on related compounds have indicated that modifications in the piperidine structure can lead to enhanced inhibition of monoamine oxidase (MAO) and butyrylcholinesterase (BChE), both important targets in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Research has shown that variations in substituents on the piperidine ring can significantly affect potency and selectivity against specific receptors or enzymes. For example, the introduction of different functional groups at specific positions on the phenyl ring can enhance binding affinity and selectivity towards target proteins .

Pharmacokinetics

Pharmacokinetic studies are essential to evaluate how well the compound is absorbed, distributed, metabolized, and excreted in biological systems. Preliminary data suggest that related piperidine compounds exhibit varying degrees of bioavailability and clearance rates in vivo. For instance, a related compound demonstrated an oral bioavailability of 42% in mouse models .

Study on Mu-Opioid Receptor Agonists

A study focusing on small molecule mu-opioid receptor agonists based on piperidine scaffolds revealed promising results for pain management therapies. The synthesized compounds exhibited excellent agonistic activity, highlighting the therapeutic potential of derivatives like this compound .

Inhibition Studies on Cholinesterases

Another investigation into dual inhibitors targeting both hMAO-B and hBChE showed that certain modifications to piperidine derivatives could lead to low micromolar inhibition values. This suggests that similar modifications could enhance the biological profile of this compound against these enzymes .

Propriétés

IUPAC Name |

phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-7-9-16(10-8-12)14(17)20-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFKHQPCQVULEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.